molecular formula C10H8INO2 B567355 7-Iodo-6-Methoxy-4-quinolinol CAS No. 1300031-68-8

7-Iodo-6-Methoxy-4-quinolinol

Cat. No.: B567355
CAS No.: 1300031-68-8
M. Wt: 301.083
InChI Key: UHGRYGRGGCTUBV-UHFFFAOYSA-N
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Description

7-Iodo-6-Methoxy-4-quinolinol is an organic compound with the molecular formula C10H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of iodine and methoxy groups in this compound makes it a compound of interest for various chemical reactions and applications.

Mechanism of Action

Target of Action

7-Iodo-6-Methoxy-4-quinolinol, also known as 7-iodo-6-methoxy-1H-quinolin-4-one or 7-Iodo-6-methoxyquinolin-4-ol, is a derivative of clioquinol . Clioquinol acts as a zinc and copper chelator . These metals are involved in the deposition and stabilization of amyloid plaques, and chelating agents can dissolve amyloid deposits in vitro and in vivo .

Mode of Action

The compound’s mode of action is primarily through metal chelation . It binds to zinc and copper, reducing oxidation and the amyloid burden . This plays an important role in diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Pathways

Given its similarity to clioquinol, it is likely that it impacts pathways related to metal homeostasis and amyloid plaque formation .

Pharmacokinetics

Clioquinol is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . Bioavailability versus intraperitoneal dosing is about 12% . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .

Result of Action

Based on its similarity to clioquinol, it is likely that it reduces oxidation and the amyloid burden in diseases characterized by zn, cu, fe dyshomeostasis .

Action Environment

It is known that clioquinol is sensitive to light and heat, and its stability may be affected by these factors .

Preparation Methods

The synthesis of 7-Iodo-6-Methoxy-4-quinolinol involves a multi-step process:

Chemical Reactions Analysis

7-Iodo-6-Methoxy-4-quinolinol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction:

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium iodide, hydrogen iodide, and other halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Iodo-6-Methoxy-4-quinolinol has several applications in scientific research:

Comparison with Similar Compounds

7-Iodo-6-Methoxy-4-quinolinol can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

7-iodo-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGRYGRGGCTUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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